molecular formula C4H10BCl B1606905 Chlorodiethylborane CAS No. 5314-83-0

Chlorodiethylborane

Cat. No. B1606905
CAS RN: 5314-83-0
M. Wt: 104.39 g/mol
InChI Key: PRJQLUNGZQZONS-UHFFFAOYSA-N
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Description

Chlorodiethylborane (CDB) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a boron-containing compound that can be synthesized through various methods, and its mechanism of action is still being studied.

Scientific Research Applications

Preparation and Use in Organometallic Chemistry

Chlorodiethylborane, a compound prepared from boron trichloride and dimethyldivinyltin, has been used in organometallic chemistry. A study by Herberich, Mintz, and Müller (1980) demonstrated its application in the synthesis of transition metal complexes. They successfully produced chlorodivinylborane (I) and showed its reactions under photochemical conditions with ironpentacarbonyl and cyclopentadienyldicarbonylcobalt. This resulted in the formation of high-yield complexes, which could undergo base-assisted nucleophilic substitution at boron, indicating its versatility in organometallic synthesis (Herberich, Mintz, & Müller, 1980).

Application in Material Science

Although the search did not yield direct results on the application of this compound in material science, related research in nanotechnology and nanomaterials can provide insights. For example, the study of nano-silicon dioxide in enhancing plant resistance to salt stress by Siddiqui et al. (2014) demonstrates the broader scope of nanomaterials in scientific research. This study found that nano-SiO2 improved plant germination and growth characteristics, highlighting the potential of nanomaterials like this compound in similar applications (Siddiqui, Al-Whaibi, Faisal, & Al Sahli, 2014).

Broader Chemical Applications

This compound's chemical properties might be extrapolated from studies on related chlorinated compounds. For instance, research on chlorophyll fluorescence in plant stress physiology indicates the broad applicability of chlorinated compounds in biological and environmental sciences. Studies by Mohammed, Binder, and Gillies (1995) and Porcar-Castell et al. (2014) on chlorophyll fluorescence underscore its utility in detecting plant stress and understanding photosynthesis, which could be relevant in considering the effects and uses of similar compounds (Mohammed, Binder, & Gillies, 1995); (Porcar-Castell et al., 2014).

Future Directions

: Wilson, C. L., Wilson, D. W., & Svehla, G. (1959). Comprehensive analytical chemistry. Elsevier Pub. Co. : The Gravity Collective: A Comprehensive Analysis of the Electromagnetic Counterpart to GW190425 : Comprehensive Chemometrics - 2nd Edition

properties

IUPAC Name

chloro(diethyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BCl/c1-3-5(6)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJQLUNGZQZONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC)(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201223
Record name Chlorodiethylborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5314-83-0
Record name Chlorodiethylborane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005314830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorodiethylborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorodiethylborane
Reactant of Route 2
Chlorodiethylborane
Reactant of Route 3
Chlorodiethylborane
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Chlorodiethylborane
Reactant of Route 5
Chlorodiethylborane
Reactant of Route 6
Chlorodiethylborane

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